molecular formula C15H13N3O2 B2579681 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27507-01-3

3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2579681
CAS RN: 27507-01-3
M. Wt: 267.288
InChI Key: LSYPPHGRTYKWOC-UHFFFAOYSA-N
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Description

“3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that falls under the category of pyrido[3,2-d]pyrimidines . Pyrido[3,2-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidines involves various methods. One such method involves the use of solvents, catalysts, and microwave irradiation . Another method involves the reaction of certain compounds at room temperature, followed by filtration, washing, drying, and crystallization .


Molecular Structure Analysis

The molecular structure of “3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving “3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical shifts of the protons and carbons in the molecule, indicating the types of reactions the molecule can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques. For instance, the melting point of the compound can be determined . Additionally, IR spectroscopy can provide information about the functional groups present in the molecule .

Mechanism of Action

Pyrido[3,2-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

Pyrido[3,2-d]pyrimidines, including “3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione”, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on designing new selective, effective, and safe anticancer agents using this scaffold .

properties

IUPAC Name

3-(2-phenylethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-14-13-12(7-4-9-16-13)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYPPHGRTYKWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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